molecular formula C10H13NO4 B1622380 Ethyl 4-acetyl-2-amino-5-methyl-3-furoate CAS No. 99076-38-7

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

Cat. No. B1622380
CAS RN: 99076-38-7
M. Wt: 211.21 g/mol
InChI Key: DCRWMYACLRWEAX-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate (EAMF) is a small molecule derived from the furoate family of compounds. It is a synthetic compound that has been studied for its potential applications in both scientific research and therapeutic treatments. EAMF has been investigated for its ability to modulate protein synthesis, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Glycosidase Inhibitory Activities

The synthesis and evaluation of various ethyl 4-acetyl-2-amino-5-methyl-3-furoate derivatives have demonstrated their potential as glycosidase inhibitors. Notably, derivatives with specific modifications have shown selective inhibitory activity towards α-L-fucosidase and β-galactosidase, highlighting their significance in developing treatments for disorders associated with glycosidase enzymes. These findings contribute to the understanding of the chemical's utility in therapeutic applications, particularly in addressing diseases linked to enzyme dysfunctions (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Synthesis of Heterocyclic Systems

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate serves as a precursor in the synthesis of complex heterocyclic systems. Research has shown its utility in generating diverse molecular structures, which are crucial in the development of pharmaceuticals and materials science. The compound's versatility in chemical reactions facilitates the creation of novel molecules with potential applications in drug development and material engineering, underscoring its role in advancing scientific research in these fields (Selič, Grdadolnik, & Stanovnik, 1997).

Renewable PET Production

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate is involved in the catalytic processes for producing biobased terephthalic acid precursors, a key component in manufacturing renewable polyethylene terephthalate (PET). This application signifies the compound's contribution to sustainable materials science, offering a pathway to reduce reliance on fossil fuels and lower the environmental impact of plastic production. By facilitating the synthesis of biobased precursors, ethyl 4-acetyl-2-amino-5-methyl-3-furoate plays a critical role in the development of greener materials and the advancement of circular economy principles in the materials sector (Pacheco, Labinger, Sessions, & Davis, 2015).

Supramolecular Chemistry

The compound has been utilized in studies focusing on supramolecular structures, demonstrating its potential in forming hydrogen-bonded assemblies. This application underscores the importance of ethyl 4-acetyl-2-amino-5-methyl-3-furoate in the field of supramolecular chemistry, where its ability to participate in specific interactions is harnessed to create complex molecular architectures. Such structures have implications for the development of new materials, sensors, and drug delivery systems, reflecting the compound's versatility and its role in pushing the boundaries of chemical research (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

properties

IUPAC Name

ethyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-14-10(13)8-7(5(2)12)6(3)15-9(8)11/h4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRWMYACLRWEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364515
Record name ethyl 4-acetyl-2-amino-5-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetyl-2-amino-5-methyl-3-furoate

CAS RN

99076-38-7
Record name ethyl 4-acetyl-2-amino-5-methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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